molecular formula C23H22FN5O3 B2717904 N-(3-ethylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 951593-99-0

N-(3-ethylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No.: B2717904
CAS No.: 951593-99-0
M. Wt: 435.459
InChI Key: YTQJNVPOSRLXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.459. The purity is usually 95%.
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Biological Activity

N-(3-ethylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a novel compound belonging to the pyrazolo-pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on diverse research findings, including synthesis methods, pharmacological evaluations, and case studies.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo-pyrimidines exhibit significant anticancer activities. Research has shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that certain pyrazolo-pyrimidine derivatives inhibited the growth of breast and colon cancer cells by inducing apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Pyrazolo-Pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)15Apoptosis induction
Compound BHCT116 (Colon Cancer)20Cell cycle arrest
N-(3-Ethyl...)VariousTBDTBD

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Pyrazole derivatives have been shown to scavenge free radicals and reduce oxidative stress in cellular models. For example, compounds similar to this compound were evaluated for their ability to protect erythrocytes from oxidative damage caused by toxic agents like 4-nonylphenol. The results indicated a significant reduction in altered erythrocyte morphology when treated with these compounds .

Table 2: Antioxidant Effects on Erythrocytes

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound with Pyrazole12 ± 1.03

The biological activities of this compound may be attributed to its ability to modulate various signaling pathways involved in cancer progression and oxidative stress responses. It is hypothesized that the compound interacts with specific protein kinases and enzymes that regulate cellular proliferation and survival.

Case Studies

In a notable case study involving a drug library screening for anticancer activity, this compound was identified as a promising candidate due to its selective cytotoxicity against tumor cells while sparing normal cells . This selectivity is crucial for developing therapies with fewer side effects.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-3-15-5-4-6-18(11-15)25-20(30)14-28-19-13-27(2)26-21(19)22(31)29(23(28)32)12-16-7-9-17(24)10-8-16/h4-11,13H,3,12,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQJNVPOSRLXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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